Brodimoprim-d6

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

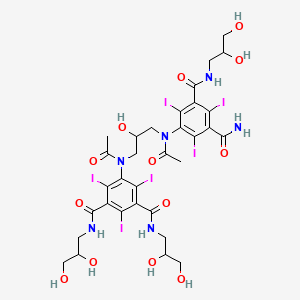

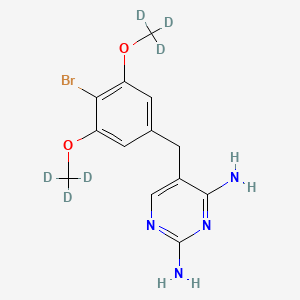

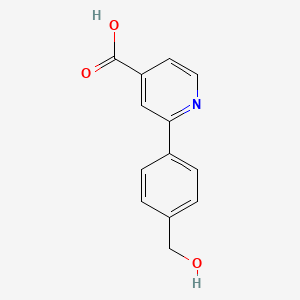

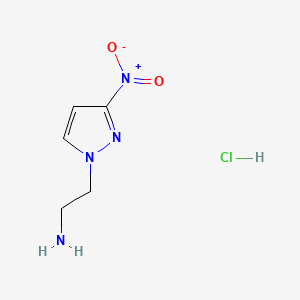

Brodimoprim-d6 is a deuterated analog of brodimoprim, a potent antibacterial agent. It is a structural derivative of trimethoprim, where the 4-methoxy group of trimethoprim is replaced with a bromine atom. This compound is known for its selective inhibition of bacterial dihydrofolate reductase, making it highly effective against a broad spectrum of gram-positive and gram-negative bacteria.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Brodimoprim-d6, like its parent compound Brodimoprim, is known to interact with bacterial dihydrofolate reductase . This enzyme plays a crucial role in the folate pathway, which is essential for the synthesis of nucleotides in bacterial cells . By inhibiting this enzyme, this compound can effectively halt bacterial growth .

Cellular Effects

The primary cellular effect of this compound is the inhibition of bacterial growth. This is achieved by its interaction with bacterial dihydrofolate reductase, leading to a disruption in the synthesis of nucleotides and subsequent inhibition of DNA replication .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of the enzyme dihydrofolate reductase . This enzyme is crucial for the conversion of dihydrofolate to tetrahydrofolate, a necessary step in the synthesis of nucleotides. By inhibiting this enzyme, this compound disrupts this process, leading to a halt in DNA replication and bacterial growth .

Metabolic Pathways

This compound is likely to be involved in the same metabolic pathways as Brodimoprim, given their structural similarity. Brodimoprim acts on the folate pathway, specifically inhibiting the enzyme dihydrofolate reductase . This disrupts the synthesis of nucleotides, a crucial component for DNA replication .

Subcellular Localization

Given its mechanism of action, it is likely to be found in the cytoplasm where it can interact with the enzyme dihydrofolate reductase

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of brodimoprim-d6 involves several steps:

Starting Material: The process begins with dimethyl 2,6-dimethoxybenzene-1,4-dicarboxylate.

Hydroxylamine Treatment: This compound is treated with hydroxylamine in polyphosphoric acid to form the hydroxamide.

Further Treatment: Further treatment with polyphosphoric acid leads to methyl 4-amino-3,5-dimethoxybenzoate.

Sandmeyer Reaction: This intermediate undergoes a Sandmeyer reaction to form methyl 4-bromo-3,5-dimethoxybenzoate.

Saponification: The ester is then saponified to form 4-bromo-3,5-dimethoxybenzoic acid.

Halogenation: Halogenation with thionyl chloride gives 4-bromo-3,5-dimethoxybenzoyl chloride.

Rosenmund Reduction: This compound is reduced to 4-bromo-3,5-dimethoxybenzaldehyde.

Knoevenagel Condensation: The aldehyde undergoes Knoevenagel condensation with 3-methoxypropionitrile.

Final Condensation: Finally, condensation with guanidine completes the synthesis of brodimoprim.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Brodimoprim-d6 undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It undergoes substitution reactions, particularly nucleophilic substitutions, due to the presence of the bromine atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Brodimoprim-d6 has a wide range of scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry for the study of deuterated compounds.

Biology: In biological research, it serves as a tool to study the inhibition of bacterial dihydrofolate reductase.

Medicine: It is investigated for its potential use in treating bacterial infections, particularly those resistant to other antibiotics.

Industry: In the pharmaceutical industry, this compound is used in the development and testing of new antibacterial agents.

Comparison with Similar Compounds

Trimethoprim: The parent compound from which brodimoprim-d6 is derived.

Methotrexate: Another dihydrofolate reductase inhibitor used in cancer therapy.

Pyrimethamine: Used in the treatment of malaria.

Uniqueness: this compound is unique due to its deuterated nature, which provides enhanced stability and allows for detailed studies using mass spectrometry. Its selective inhibition of bacterial dihydrofolate reductase also makes it a valuable tool in antibacterial research.

Properties

IUPAC Name |

5-[[4-bromo-3,5-bis(trideuteriomethoxy)phenyl]methyl]pyrimidine-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN4O2/c1-19-9-4-7(5-10(20-2)11(9)14)3-8-6-17-13(16)18-12(8)15/h4-6H,3H2,1-2H3,(H4,15,16,17,18)/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFCRRLMMHNLSCP-WFGJKAKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1Br)OC)CC2=CN=C(N=C2N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC(=CC(=C1Br)OC([2H])([2H])[2H])CC2=CN=C(N=C2N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-N-[2-(trichloroacetyl)phenyl]benzene-1-carboximidoyl chloride](/img/structure/B585747.png)